2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, a mercapto group, and a trimethoxyphenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group leads to the formation of disulfides, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and mercapto group allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol: Shares the trimethoxyphenyl group but lacks the triazole ring and mercapto group.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Contains the trimethoxyphenyl group but has a different core structure.
Methyl 3,4,5-trimethoxycinnamate: Another compound with the trimethoxyphenyl group, used in different applications.
Uniqueness
What sets 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol apart is its combination of the triazole ring, mercapto group, and trimethoxyphenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O5S/c1-25-13-7-5-6-11(16(13)24)10-20-23-18(21-22-19(23)29)12-8-14(26-2)17(28-4)15(9-12)27-3/h5-10,24H,1-4H3,(H,22,29)/b20-10+ |
InChI Key |
PKVDAAOZAPCTOL-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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